2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide
Description
2-((4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a triazole-thio-acetamide derivative characterized by a 4-amino-substituted 1,2,4-triazole core linked to a pyridin-3-yl group and an N-(3-methoxyphenyl)acetamide side chain. Its structural features—such as the amino group at position 4 of the triazole, the pyridinyl substituent, and the methoxy-phenyl acetamide—distinguish it from analogs with varying substituents and pharmacological profiles.
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c1-24-13-6-2-5-12(8-13)19-14(23)10-25-16-21-20-15(22(16)17)11-4-3-7-18-9-11/h2-9H,10,17H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFGIJJNJXDUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The pyridine moiety is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the thioacetamide linkage, which is achieved through a condensation reaction between the triazole derivative and 3-methoxyphenyl acetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
- Antimicrobial Properties : Triazole compounds are well-documented for their antimicrobial activities. Studies have shown that derivatives similar to this compound exhibit significant antifungal and antibacterial properties. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cells .
- Anticancer Activity : Research indicates that compounds containing triazole rings can inhibit cancer cell proliferation. Specifically, studies have demonstrated that similar triazole derivatives can induce apoptosis in various cancer cell lines, suggesting potential applications in oncology .
- Anti-inflammatory Effects : Some triazole derivatives have been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce inflammatory responses in cellular models .
Case Study 1: Antifungal Activity
A study focused on the antifungal properties of triazole derivatives showed that compounds similar to 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide exhibited effective inhibition against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antifungal agents .
Case Study 2: Cancer Cell Lines
Another research project evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds could reduce cell viability by inducing apoptosis through mitochondrial pathways .
Case Study 3: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory effects revealed that certain triazole compounds could downregulate TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages. This suggests a mechanism by which these compounds could be utilized in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the biological context, but they often involve key signaling cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related triazole-thio-acetamides, focusing on substituent variations, physicochemical properties, and reported biological activities. Key analogs include Orco modulators, reverse transcriptase inhibitors, and synthetic intermediates.
Structural and Functional Comparisons
Key Observations
Substituent Impact on Activity: The 4-amino group in the target compound and analogs like AM33/AM31 is critical for reverse transcriptase inhibition, likely facilitating hydrogen bonding with enzyme active sites . Pyridinyl position: VUAA1 (3-pyridinyl) acts as an agonist, while OLC15 (2-pyridinyl) is an antagonist, indicating substituent orientation affects Orco modulation . Methoxy group position: The target compound’s 3-methoxyphenyl group may alter solubility and binding compared to AM33’s 4-methoxyphenyl, which showed strong reverse transcriptase inhibition .
Synthetic Accessibility :
- Compounds with allyl substituents (e.g., 7b) exhibit lower yields (60%) compared to ethyl or methyl analogs, possibly due to steric challenges .
Biological Specificity :
- Orco modulators like VUAA1 and OLC15 demonstrate species-specific effects, whereas reverse transcriptase inhibitors (AM33/AM31) target conserved enzyme regions .
Biological Activity
2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic compound belonging to the class of triazole derivatives. These compounds are notable for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H15N5OS. It features a triazole ring, a thioether linkage, and an acetamide group, contributing to its biological activity.
The mechanism of action for triazole derivatives often involves the inhibition of specific enzymes or interference with cellular processes. For instance, these compounds may inhibit fungal cytochrome P450 enzymes or modulate signaling pathways involved in cancer cell proliferation. Understanding the precise molecular targets of this compound requires further experimental studies.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of triazole derivatives. For example, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that related compounds exhibited IC50 values ranging from 1.98 µg/mL to 18.76 µg/mL against human colon cancer cells (HCT116) and other cancer types .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | HCT116 | 1.98 |
| Compound 2 | A549 | 18.76 |
| Compound 3 | Jurkat | <10 |
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been explored. Studies indicate that these compounds can exhibit activity against Mycobacterium tuberculosis and other bacterial strains. For instance, certain triazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as ≤21.25 μM against Mtb .
| Microorganism | MIC (µM) |
|---|---|
| Mycobacterium tuberculosis | ≤21.25 |
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Anti-inflammatory Activity
Triazole derivatives are also investigated for their anti-inflammatory properties. The presence of specific functional groups in these compounds can enhance their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
- Study on Anticancer Activity : A study conducted by Evren et al. (2019) synthesized several thioacetamide derivatives and tested their anticancer efficacy against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells. The results indicated that certain compounds exhibited strong selectivity and significant cytotoxicity .
- Antimicrobial Evaluation : Research published in MDPI evaluated various triazolethiones for their activity against Mycobacterium tuberculosis and found that some compounds had promising results compared to standard drugs .
Q & A
Q. What quality control measures are essential during large-scale synthesis?
- Methodology :
- In-Process Monitoring : Use HPLC at each step to track intermediate purity (>95%) .
- Thermogravimetric Analysis (TGA) : Ensure thermal stability during lyophilization .
- Chiral Purity Checks : Employ chiral columns or CD spectroscopy if stereocenters are present .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodology :
- Scaffold Diversification : Synthesize analogs with variations at the pyridinyl (e.g., 2-pyridinyl vs. 3-pyridinyl) and acetamide substituents .
- Biological Assay Tiering : Prioritize in vitro enzyme inhibition before advancing to cell-based (e.g., MTT) and in vivo assays .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
